molecular formula C10H12BrClFNO B15341610 1-(3-Bromo-5-fluoro-phenoxymethyl)-cyclopropylamine hydrochloride

1-(3-Bromo-5-fluoro-phenoxymethyl)-cyclopropylamine hydrochloride

Cat. No.: B15341610
M. Wt: 296.56 g/mol
InChI Key: UVIAOIZIZIOCTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Bromo-5-fluorophenoxymethyl)-cyclopropylamine hydrochloride is a chemical compound that has garnered attention in scientific research due to its unique structure and potential applications in various fields. This compound features a bromine and fluorine atom on a phenyl ring, which is connected to a cyclopropylamine group via an ether linkage. The hydrochloride salt form enhances its solubility and stability, making it suitable for further chemical modifications and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-5-fluorophenoxymethyl)-cyclopropylamine hydrochloride typically involves multiple steps, starting with the preparation of the phenol derivative. The bromination and fluorination of the phenol ring can be achieved using reagents such as bromine (Br2) and trifluoromethylating agents like trifluoromethyl iodide (CF3I)

Industrial Production Methods: In an industrial setting, the production of this compound would involve scaling up the synthetic routes mentioned above. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography would be employed to obtain the final product in its hydrochloride salt form.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromo-5-fluorophenoxymethyl)-cyclopropylamine hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The phenyl ring can be oxidized to form phenolic derivatives.

  • Reduction: The compound can be reduced to remove the bromine atom, resulting in a different halogenated phenol.

  • Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of new compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reducing agents such as zinc (Zn) and hydrochloric acid (HCl) can be used.

  • Substitution: Nucleophiles like sodium azide (NaN3) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Formation of phenolic acids or quinones.

  • Reduction: Formation of fluorinated phenols.

  • Substitution: Formation of azides or amine derivatives.

Scientific Research Applications

1-(3-Bromo-5-fluorophenoxymethyl)-cyclopropylamine hydrochloride has several applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

  • Biology: The compound can be used as a probe in biological studies to understand the interactions of bromine and fluorine-containing molecules with biological systems.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents targeting various diseases.

  • Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 1-(3-Bromo-5-fluorophenoxymethyl)-cyclopropylamine hydrochloride exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological responses. The bromine and fluorine atoms can influence the binding affinity and selectivity of the compound towards these targets.

Comparison with Similar Compounds

1-(3-Bromo-5-fluorophenoxymethyl)-cyclopropylamine hydrochloride can be compared with other similar compounds, such as:

  • 3-Bromo-5-(trifluoromethyl)phenol: This compound lacks the cyclopropylamine group, making it less reactive in nucleophilic substitution reactions.

  • 1-(3-Bromo-5-fluorophenoxymethyl)-ethanol: This compound has an ethyl group instead of cyclopropylamine, resulting in different chemical properties and reactivity.

Uniqueness: The presence of both bromine and fluorine atoms on the phenyl ring, combined with the cyclopropylamine group, gives 1-(3-Bromo-5-fluorophenoxymethyl)-cyclopropylamine hydrochloride unique chemical properties that distinguish it from other similar compounds.

Conclusion

1-(3-Bromo-5-fluorophenoxymethyl)-cyclopropylamine hydrochloride is a versatile compound with significant potential in scientific research and industrial applications. Its unique structure and reactivity make it a valuable tool for chemists and researchers in various fields.

Properties

Molecular Formula

C10H12BrClFNO

Molecular Weight

296.56 g/mol

IUPAC Name

1-[(3-bromo-5-fluorophenoxy)methyl]cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H11BrFNO.ClH/c11-7-3-8(12)5-9(4-7)14-6-10(13)1-2-10;/h3-5H,1-2,6,13H2;1H

InChI Key

UVIAOIZIZIOCTC-UHFFFAOYSA-N

Canonical SMILES

C1CC1(COC2=CC(=CC(=C2)Br)F)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.